(2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one
Description
The compound (2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one is a synthetic small molecule characterized by a conjugated enone system, a 4-methylphenyl group, and a pyridinylpiperazine moiety. Its Z-configuration at the double bond introduces stereochemical specificity, which can influence binding interactions with biological targets .
For example, similar piperazine-linked pyridine scaffolds are explored in drug discovery for their ability to interact with G-protein-coupled receptors (GPCRs) and enzymes .
Properties
IUPAC Name |
(Z)-3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]anilino]-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClF3N4O/c1-18-2-4-19(5-3-18)24(35)10-11-31-21-6-8-22(9-7-21)33-12-14-34(15-13-33)25-23(27)16-20(17-32-25)26(28,29)30/h2-11,16-17,31H,12-15H2,1H3/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYSXDIWXLJFQO-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, chlorination and trifluoromethylation are carried out using reagents such as thionyl chloride and trifluoromethyl iodide.
Piperazine ring formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate amines.
Coupling reactions: The pyridine and piperazine intermediates are coupled using palladium-catalyzed cross-coupling reactions.
Final condensation: The final step involves the condensation of the coupled intermediate with 4-methylbenzaldehyde under basic conditions to form the prop-2-en-1-one moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Piperazine-Pyridine Coupling
A critical step involves coupling a pyridine derivative with a piperazine moiety. As described in medicinal chemistry optimization studies , this is achieved using 1,1′-thiocarbonyldiimidazole as a coupling agent. For example:
-
Starting Materials : 4-methylpyridin-2-amine and 1-(3-(trifluoromethyl)phenyl)piperazine.
-
Reaction Conditions : Thiocarbonyldiimidazole (TCDI) at 40°C.
-
Product : A carbothioamide-linked piperazine-pyridine intermediate.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Coupling | TCDI, dichloromethane | 40°C, 2–4 hours | ~80% |
Propenone Fragment Formation
The propenone fragment (C(=O)/C=C\N) is synthesized via keto-enol tautomerization or aldol-like condensations. While specific details for this compound are not explicitly provided in the sources, analogous propenone syntheses often involve:
-
Aldol condensation : Reaction of a ketone (e.g., acetophenone) with an aldehyde.
-
Dehydration : Acidic or basic conditions to eliminate water and form the double bond.
Thiocarbonyldiimidazole-Mediated Coupling
The coupling of the pyridine and piperazine moieties relies on TCDI to activate the amine group. This reagent facilitates the formation of a reactive intermediate, enabling efficient amidine or carbothioamide bond formation.
Mechanism :
-
Activation : TCDI reacts with the amine to form an imidazolide intermediate.
-
Nucleophilic Attack : The piperazine attacks the activated carbonyl, forming the carbothioamide linkage.
SAR Studies and Structural Optimization
Structure-activity relationship (SAR) studies highlight the importance of substituents:
-
Pyridine Substituents :
-
Piperazine Core :
-
Substituents on the piperazine (e.g., aryl groups) influence lipophilicity and binding affinity.
-
Pharmacological Implications
The compound’s design targets bacterial enzymes like Sfp-PPTase, with SAR data indicating that lipophilic substituents on the piperazine improve activity. For example, compounds with cyclohexyl groups show enhanced potency compared to butyl analogs .
Table 2: SAR Trends
| Modification | Effect on Potency | Reference |
|---|---|---|
| 4-Methyl (pyridine) | Enhanced activity | |
| 4-CF₃ (pyridine) | Reduced activity | |
| Cyclohexyl (piperazine) | Increased lipophilicity, higher activity |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the trifluoromethylpyridine moiety exhibit significant anticancer properties. The specific compound has been evaluated for its potential as an antitumor agent. Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the effectiveness of similar piperazine derivatives in targeting specific cancer pathways, suggesting that the compound could be a valuable lead for further development against malignancies .
Antimicrobial Properties
The presence of the piperazine ring and the chlorinated pyridine structure may enhance the compound's interaction with microbial targets. Preliminary studies suggest that similar compounds possess broad-spectrum antimicrobial activity, which could be exploited for developing new antibiotics or antifungal agents. The structural diversity allows for modifications that can optimize efficacy against resistant strains of bacteria and fungi .
Pest Control Applications
Agricultural Use
The compound has potential applications in agriculture as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective against pests while potentially reducing required dosages. Research has indicated that similar alkynylpyridine-substituted amide compounds can serve as effective pest control agents by disrupting the biological processes of harmful organisms . This application is particularly relevant given the increasing need for sustainable agricultural practices.
Research Tool in Biological Studies
Biochemical Research
The compound's unique structure makes it an interesting candidate for biochemical studies. It can serve as a probe to investigate specific signaling pathways or receptor interactions in cellular systems. For example, studies on kinase signaling pathways have utilized similar compounds to elucidate their roles in diseases such as endometriosis and cancer . The ability to modify the compound's structure allows researchers to tailor it for specific interactions, enhancing its utility in experimental settings.
Summary of Findings
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: MK45 (RTC6)
Structure : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one
Key Differences :
- Replaces the enone-aminophenyl group with a thiophene-substituted butanone chain.
- Lacks the Z-configuration and conjugated system present in the target compound.
Research Findings : - Demonstrated moderate affinity for serotonin receptors (5-HT1A) in preliminary screens, attributed to the piperazine-pyridine core .
- Thiophene inclusion improved lipophilicity (logP = 3.2) compared to phenyl analogs (logP = 2.8) .
Structural Analog 2: RTB70
Structure : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one
Key Differences :
- Incorporates a thioether-linked thiophene group instead of the enone system. Research Findings:
- Enhanced metabolic stability in hepatic microsome assays (t1/2 > 60 min) due to sulfur-mediated resistance to oxidative degradation .
- Lower aqueous solubility (0.12 mg/mL) compared to the target compound (predicted solubility: 0.25 mg/mL) due to increased hydrophobicity .
Structural Analog 3: 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one
Structure: Pyridazinone core with trifluoromethylphenyl and chloro substituents. Key Differences:
- Pyridazinone ring replaces the pyridine-piperazine system. Research Findings:
- Exhibited inhibitory activity against phosphodiesterase-4 (PDE4) with IC50 = 120 nM, highlighting the role of trifluoromethyl groups in enzyme binding .
- Reduced CNS penetration due to higher polar surface area (PSA = 85 Ų) compared to the target compound (PSA = 65 Ų) .
Comparative Data Table
*Predicted using QikProp (Schrödinger Suite).
Key Insights from Comparative Analysis
- Piperazine-Pyridine Core: This scaffold consistently confers binding versatility across GPCRs and kinases, as seen in MK45 and RTB70 .
- Trifluoromethyl and Chloro Groups: These substituents improve target affinity and metabolic stability but may reduce solubility. The pyridazinone analog’s lower logP highlights trade-offs between hydrophobicity and activity .
- Stereochemistry : The (2Z)-configuration in the target compound could influence bioavailability and chiral recognition, a factor underscored by historical studies on molecular chirality .
Biological Activity
The compound (2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 483.87 g/mol. The structure features a piperazine ring substituted with a trifluoromethyl-pyridine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.87 g/mol |
| CAS Number | 339102-94-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cell signaling and proliferation. Research indicates that derivatives with similar structures often act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents, particularly in BRCA-deficient tumors .
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance, compounds with similar piperazine structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in breast and ovarian cancer models .
Antibacterial Activity
Another area of interest is the antibacterial properties exhibited by certain derivatives. The piperazine moiety has been associated with selective inhibition of bacterial enzymes without affecting human orthologs, thus minimizing cytotoxicity. This selectivity is crucial for developing new antibiotics against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
- Antitumor Evaluation : A study evaluated the antitumor activity of several piperazine derivatives, including those structurally related to our compound. Results indicated broad-spectrum effectiveness against various tumor types, with specific derivatives demonstrating IC50 values in the low micromolar range .
- Pharmacokinetic Studies : Research on the pharmacokinetics of similar compounds revealed that modifications in the piperazine ring could enhance bioavailability and reduce metabolic degradation by cytochrome P450 enzymes. Such modifications are critical for improving therapeutic efficacy while minimizing side effects .
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC to minimize by-products .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion).
- Multinuclear NMR (¹H, ¹³C) : Assigns stereochemistry and verifies substituent positions (e.g., Z-configuration of the enone).
- HPLC-UV/ELSD : Assesses purity (>95% required for biological assays).
Example : A chromeno-pyrimidine analog () was validated using ¹H/¹³C NMR and HRMS, with purity confirmed via HPLC .
Advanced: How can researchers optimize Z/E selectivity during enone formation?
Answer:
Z/E selectivity depends on:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the Z-isomer via dipole interactions.
- Temperature : Lower temperatures (0–5°C) reduce thermal isomerization.
- Catalysis : Lewis acids (e.g., ZnCl₂) may favor specific transition states.
Case Study : Flow chemistry () improved selectivity in diazomethane synthesis by enabling precise control over mixing and temperature gradients .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions arise from:
- Assay Variability (e.g., cell line differences, incubation times).
- Impurities (e.g., unseparated isomers).
Q. Strategies :
- Standardization : Replicate assays using identical protocols (e.g., ’s emphasis on factor labeling and statistical rigor).
- Analytical Validation : Use LC-MS to confirm compound integrity.
- Meta-Analysis : Compare trends in structural analogs (e.g., ’s triazine derivatives) to identify bioactivity drivers .
Advanced: How can computational modeling predict binding affinity, and what are its limitations?
Answer:
- Molecular Docking (e.g., AutoDock Vina): Predicts binding modes to target receptors (e.g., kinases).
- QSAR Models : Relate descriptors (logP, H-bond donors) to activity trends.
Q. Limitations :
- Poor solvation/entropy modeling.
- Requires experimental validation (e.g., used SwissADME for bioavailability predictions but confirmed results via assays) .
Basic: What are common by-products, and how are they characterized?
Answer:
Common by-products include:
- Unreacted intermediates (e.g., free piperazine).
- Isomers (E-enone or regioisomers).
Q. Characterization :
- GC-MS : Identifies volatile by-products.
- Column Chromatography : Separates isomers using gradient elution (e.g., used silica gel with EtOAc/hexane) .
Advanced: How does the trifluoromethyl group influence bioactivity, and how can SAR studies clarify this?
Answer:
The CF₃ group enhances:
- Lipophilicity (improves membrane permeability).
- Metabolic Stability (resistance to oxidative degradation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
